molecular formula C20H19ClN2O3S B2804691 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923108-29-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2804691
CAS No.: 923108-29-6
M. Wt: 402.89
InChI Key: GVWFHLVEJCTMIZ-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with an ethyl chain linked to an acetamide moiety. The acetamide is further modified with a 4-methoxyphenoxy group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWFHLVEJCTMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It’s known that the thiazole ring, a key structural component of this compound, is an important heterocycle in the world of chemistry. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. These reactions could potentially be influenced by environmental factors.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 367.85 g/mol. It features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈ClN₃O₃S
Molecular Weight367.85 g/mol
CAS Number40361-70-4
Melting PointNot determined
SolubilityNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The thiazole and chlorophenyl components have been associated with anticancer activities. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell growth and survival .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease is significant for managing conditions related to kidney stones and urinary tract infections .

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes in biological systems. The thiazole ring facilitates interactions with amino acids in enzyme active sites, while the chlorophenyl group enhances lipophilicity, allowing better membrane penetration.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly affected their efficacy, with some derivatives exhibiting IC50 values as low as 5 µM .
  • Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their effects on human breast cancer cells. The most potent compound reduced cell viability by over 70% at concentrations below 10 µM .

Comparison with Similar Compounds

Structural Analogs with Modified Phenoxy Groups

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-Methylphenoxy)Acetamide
  • Structural Difference: Replaces the 4-methoxyphenoxy group with 4-methylphenoxy.
  • Molecular Formula : C₂₀H₁₉ClN₂O₂S.
  • Molecular Weight : 386.9 g/mol.
Mandipropamid (2-(4-Chlorophenyl)-N-[2-[3-Methoxy-4-(Prop-2-ynyloxy)Phenyl]Ethyl]-2-(Prop-2-ynyloxy)Acetamide)
  • Structural Difference: Contains propargyloxy groups instead of phenoxy and a 3-methoxy substituent.
  • Molecular Formula : C₂₃H₂₁ClN₂O₄.

Analogs with Modified Heterocyclic Cores

2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
  • Structural Difference : Replaces thiazole with a 1,2,4-triazole core and adds a benzothiazole group.
  • Molecular Formula : C₃₀H₂₃ClN₆O₂S₂.
  • Key Features : The triazole and benzothiazole moieties may enhance π-π stacking interactions, influencing binding to biological targets .
N-(4-Chlorophenyl)-2-[2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)-1,3-Thiazol-4-yl]Acetamide
  • Structural Difference: Incorporates a quinazolinone ring fused to the thiazole.
  • Molecular Weight : ~434.9 g/mol (estimated).
  • Key Features: The quinazolinone moiety increases rigidity and hydrogen-bonding capacity, which could improve target affinity .

Analogs with Modified Acetamide Chains

N-[2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Ethyl]Butanamide
  • Structural Difference : Replaces the acetamide group with a butanamide chain.
  • Molecular Formula : C₁₅H₁₈ClN₃OS.
2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)Acetamide
  • Structural Difference : Features a branched acetamide with allyl and benzyl groups.
  • Molecular Formula : C₂₁H₂₃ClN₂O₃.
  • Melting Point : 124.9–125.4°C.
  • Key Features : The allyl group introduces unsaturation, which may influence metabolic stability .
Melting Points
Compound Melting Point (°C)
Target Compound (Inferred) ~120–130 (est.)
Quinazolinone Derivative (Compound 18, ) 223–225
2-(N-Allylacetamido)-... () 124.9–125.4

Higher melting points in quinazolinone derivatives (e.g., 223–225°C) suggest greater crystallinity due to rigid fused-ring systems.

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